

# 4-Chloro-3-nitropyridine hydrochloride melting point

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## Compound of Interest

Compound Name:	4-Chloro-3-nitropyridine hydrochloride
Cat. No.:	B1589950

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An In-depth Technical Guide to the Melting Point of **4-Chloro-3-nitropyridine Hydrochloride**

## Abstract

This technical guide provides a comprehensive examination of the melting point of **4-Chloro-3-nitropyridine hydrochloride**, a key intermediate in the pharmaceutical and agrochemical industries[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the scientific principles governing this critical physical property. We will detail the factors that influence melting point, provide a robust, field-proven protocol for its accurate determination, and offer expert insights into the interpretation of experimental results. This guide serves as an authoritative resource for ensuring data integrity and reproducibility in the laboratory.

## Physicochemical Profile: Free Base vs. Hydrochloride Salt

4-Chloro-3-nitropyridine is a versatile pyridine derivative whose utility is often enhanced by its conversion to the hydrochloride salt. This transformation significantly alters the compound's physical properties, most notably its melting point. The formation of the salt introduces strong ionic interactions within the crystal lattice, which require substantially more thermal energy to overcome compared to the intermolecular forces present in the free base. This results in a much higher melting point and often improves the compound's stability and handling.

characteristics, which is why many pyridine derivatives are isolated and stored as their hydrochloride salts.

The distinct melting points are a critical parameter for identification and quality control during synthesis and formulation.

Property	4-Chloro-3-nitropyridine (Free Base)	4-Chloro-3-nitropyridine Hydrochloride	Rationale for Difference
CAS Number	13091-23-1[2]	54079-68-4[3]	Different chemical entities.
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub> [2]	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> [3]	Addition of one molecule of HCl.
Molecular Weight	158.54 g/mol [4]	195.00 g/mol [3]	Added mass of HCl.
Melting Point	35-50 °C[2]	135-138 °C[3]	Strong ionic forces in the salt's crystal lattice require significantly more energy to break than the intermolecular forces of the free base.
Appearance	Solid[2]	Solid	Both are solids at room temperature.

## The Science of Melting Point: Beyond the Numbers

A melting point is not merely a physical constant but a sensitive indicator of a compound's identity and purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase, existing in equilibrium[2].

## Purity and Melting Range

A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C[5]. The presence of impurities disrupts the uniform crystal lattice

structure[5]. This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities almost always lead to two observable effects:

- Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.
- Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a broad melting range (e.g.,  $>3^{\circ}\text{C}$ ) is a strong indication of contamination, which could arise from residual solvents, starting materials, or byproducts from synthesis[5].

## Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with a distinct arrangement of molecules in the solid state[4]. Different polymorphs of the same compound can have different melting points[4]. It is a critical consideration in drug development, as different polymorphs can affect a drug's solubility, stability, and bioavailability. While there is no specific literature detailing polymorphism for **4-Chloro-3-nitropyridine hydrochloride**, it remains a potential source of variation if the compound is crystallized under different conditions.

## Standard Operating Procedure for Melting Point Determination

This protocol describes the definitive method for measuring the melting point of **4-Chloro-3-nitropyridine hydrochloride** using a modern digital melting point apparatus. The capillary method is a universally accepted technique for its accuracy and small sample requirement[6].

## Materials and Equipment

- **4-Chloro-3-nitropyridine hydrochloride** (sample)
- Melting point capillary tubes (one end sealed)
- Digital melting point apparatus (e.g., Mel-Temp or similar)

- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Drying oven or desiccator

## Step-by-Step Protocol

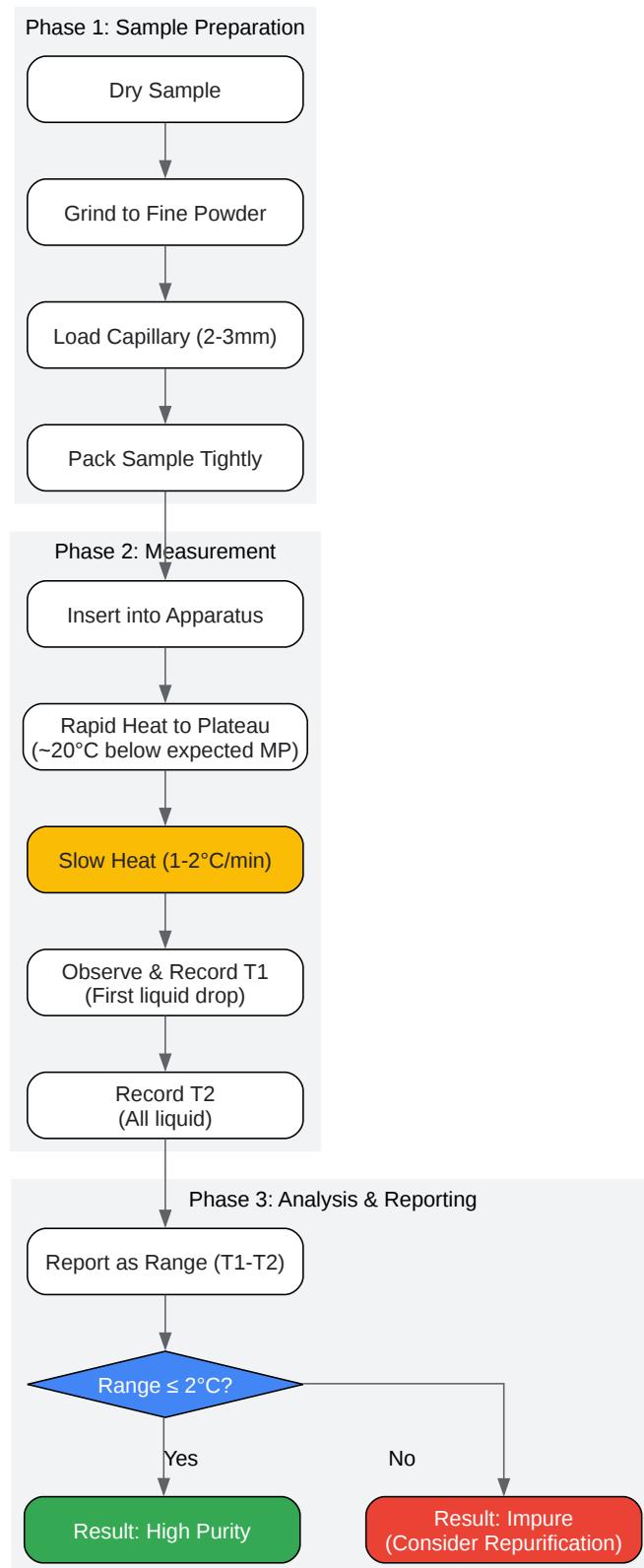
- Sample Preparation (The Foundation of Accuracy):
  - Step 1.1: Ensure the sample is completely dry. Trace amounts of solvent will act as an impurity, depressing and broadening the melting range. If necessary, dry the sample under vacuum or in a desiccator.
  - Step 1.2: The sample must be a fine, homogeneous powder. If large crystals are present, gently grind them using a mortar and pestle. This ensures uniform heat transfer and efficient packing.
  - Step 1.3: Load the capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is optimal.
  - Step 1.4: Pack the sample tightly at the bottom of the tube. This is a critical step to avoid air pockets and ensure accurate heat conduction. Drop the tube (sealed end down) through a long glass tube onto a hard surface several times.
- Instrument Setup and Measurement:
  - Step 2.1: Set the plateau temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., set to ~120°C for an expected MP of 135-138°C).
  - Step 2.2: Insert the packed capillary tube into the heating block.
  - Step 2.3: Begin heating at a rapid rate until the plateau temperature is reached.
  - Step 2.4 (The Critical Ramp Rate): Once at the plateau, reduce the heating ramp rate to 1-2°C per minute. A slow rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature overshoot and ensuring an accurate reading.

- Step 2.5: Observe the sample closely through the magnifying lens.
- Step 2.6: Record the temperature (T1) at which the first drop of liquid appears.
- Step 2.7: Record the temperature (T2) at which the last solid crystal melts completely.
- Step 2.8: The melting point is reported as the range T1 – T2.

- Post-Measurement:
  - Allow the apparatus to cool.
  - Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

## Workflow and Data Interpretation

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.

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Caption: Workflow for Accurate Melting Point Determination.

## Safety Precautions

As a chlorinated nitropyridine derivative, 4-Chloro-3-nitropyridine and its salt must be handled with appropriate care. Based on the safety data sheet (SDS) for the parent compound:

- **Hazards:** The compound is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation. It may also cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
- **Storage:** Store in a tightly closed container in a cool, dry place, away from incompatible materials.

## Conclusion

The melting point of **4-Chloro-3-nitropyridine hydrochloride** is a fundamental and highly informative physical property. Its value of 135-138°C is significantly higher than that of its free base (35-50°C), a direct consequence of the robust ionic forces within its crystal lattice. Accurate determination of this value is contingent upon meticulous sample preparation and a controlled heating rate during measurement. The observed melting range serves as a reliable and immediate indicator of sample purity, making it an indispensable tool for quality assurance in both research and manufacturing environments.

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